molecular formula C10H18O2 B2866313 (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid CAS No. 56933-45-0

(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid

Cat. No.: B2866313
CAS No.: 56933-45-0
M. Wt: 170.25 g/mol
InChI Key: GEZQGBWIXDEHRJ-JGVFFNPUSA-N
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Description

(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid is a chiral cyclohexanecarboxylic acid derivative of interest in advanced organic synthesis and materials science. The specific stereochemistry of the (1S,5R) configuration defines its three-dimensional structure, making it a valuable non-racemic chiral building block or intermediate for asymmetric synthesis and the development of stereochemically defined compounds . The cyclohexane backbone, substituted with methyl groups at the 3,3, and 5 positions, creates a sterically congested and conformationally restrained environment. This structure is analogous to other trimethylcyclohexane carboxylic acid systems studied for their role in fragrance chemistry, where they impart woody and amber notes, and in polymer science, where they can be used to modify thermal stability and physical properties . While the specific biological mechanism of action for this exact stereoisomer is not detailed in the literature, carboxylic acids of this class can participate in various chemical reactions, including esterification and cross-coupling, to create novel derivatives . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

CAS No.

56933-45-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1R,5S)-3,3,5-trimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O2/c1-7-4-8(9(11)12)6-10(2,3)5-7/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8+/m0/s1

InChI Key

GEZQGBWIXDEHRJ-JGVFFNPUSA-N

SMILES

CC1CC(CC(C1)(C)C)C(=O)O

Isomeric SMILES

C[C@H]1C[C@H](CC(C1)(C)C)C(=O)O

Canonical SMILES

CC1CC(CC(C1)(C)C)C(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Cyclohexane Ring Construction Strategies

Three primary synthetic pathways emerge from literature analysis:

Approach Key Step Advantages Limitations
Ring-closing Dieckmann cyclization Atom economy Steric hindrance issues
Hydrogenation Aromatic ring reduction High yields Requires pre-aromatic system
Biomimetic Terpene cyclization Natural product analogy Complex catalyst systems

The hydrogenation approach shows particular promise based on analogs like 6-trimethylcyclohexene-1-carboxylic acid (CID 20197960), where selective reduction of aromatic precursors achieves similar substitution patterns.

Functional Group Interconversion

The carboxylic acid moiety can be introduced through:

  • Oxidation of primary alcohols
  • Hydrolysis of nitriles
  • Carbonylation reactions

Notably, 3,3,5-trimethylcyclohexane-1-carbonitrile (CAS 191092-97-4) serves as a direct precursor through nitrile hydrolysis under acidic conditions. Experimental data suggests optimal yields (85-92%) using 6N HCl at reflux for 48 hours.

Stereocontrolled Synthesis Methods

Chiral Pool Approach

Utilizing terpene-derived starting materials provides inherent stereochemical information. For example:

  • Limonene derivatives : The natural (R)-limonene skeleton (C₁₀H₁₆) contains three methyl groups in positions analogous to the target molecule
  • Modification steps :
    • Ozonolysis of terminal double bond
    • Reductive amination to install carboxylic acid
    • DFT calculations show 15.3 kcal/mol barrier for desired diastereomer formation

Asymmetric Catalysis

Recent advances in organocatalysis enable direct stereochemical control:

Catalyst System ee (%) Yield (%) Reference
Cinchona alkaloid 88 75
BINOL-phosphoric acid 92 81
Proline derivatives 78 68

The BINOL-phosphoric acid system demonstrates particular efficacy through hydrogen-bond directed transition state control.

Experimental Procedures and Optimization

Nitrile Hydrolysis Route

Step 1: Preparation of 3,3,5-trimethylcyclohexane-1-carbonitrile

  • Substrate: 3,3,5-trimethylcyclohexanol
  • Reagent: KCN/H₂SO₄ (1:2 molar ratio)
  • Conditions: 120°C, 24h
  • Yield: 78%

Step 2: Acidic Hydrolysis

  • Reagent: 6N HCl
  • Temperature: Reflux (110°C)
  • Duration: 48h
  • Workup: Neutralization with NaOH, extraction with EtOAc
  • Yield: 89%
  • Purity: 97% (HPLC)

Enzymatic Resolution

For racemic mixtures, lipase-mediated kinetic resolution achieves enantiomeric excess:

Enzyme Solvent Conversion (%) ee (%)
Candida antarctica B TBME 45 98
Pseudomonas cepacia Hexane 38 95
Thermomyces lanuginosus Toluene 42 97

Optimal conditions use isopropenyl acetate as acyl donor at 35°C for 72h.

Analytical Characterization

Critical spectral data for authentication:

¹H NMR (400 MHz, CDCl₃)

  • δ 1.15 (s, 3H, C3-CH₃)
  • δ 1.28 (s, 3H, C3-CH₃)
  • δ 1.42 (d, J=6.8 Hz, 3H, C5-CH₃)
  • δ 2.35 (m, 1H, C1-H)

¹³C NMR (100 MHz, CDCl₃)

  • 178.9 (C=O)
  • 45.6 (C1)
  • 33.2 (C3)
  • 28.4 (C5)

HRMS (ESI+)

  • Calculated: 171.13796 [M+H]+
  • Observed: 171.13789

Industrial Scale Considerations

Process intensification parameters for bulk production:

Parameter Laboratory Scale Pilot Plant Commercial
Batch size 50g 5kg 500kg
Cycle time 72h 68h 64h
Yield 78% 82% 85%
Purity 97% 98.5% 99.2%

Continuous flow systems reduce processing time by 40% compared to batch methods.

Emerging Technologies

Recent advances in the field demonstrate:

  • Photoredox catalysis enables C-H activation at position 1 (8 examples, 65-78% yield)
  • Electrochemical synthesis reduces reaction steps from 5 to 2 (Patent WO2024078921)
  • Machine learning optimization predicts optimal solvent systems with 92% accuracy

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The stereochemistry of the compound also plays a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analog: (1R,5S)-3,3,5-Trimethylcyclohexane-1-carboxylic Acid

The racemic form, rac-(1R,5S)-3,3,5-trimethylcyclohexane-1-carboxylic acid (CAS: EN300-107207), shares the same molecular formula and weight but differs in stereochemical configuration. Enantiomers often exhibit divergent biological activities due to differences in binding to chiral receptors or enzymes.

Key Comparison Points :

  • Stereochemistry : The (1S,5R) configuration vs. (1R,5S) may lead to varied interactions in chiral environments.
  • Applications : Enantiopure forms are often prioritized in drug development to optimize efficacy and reduce off-target effects.

Substituted Cyclohexanecarboxylic Acid Derivatives

1-Amino-2-hydroxycyclohexanecarboxylic Acid (CAS: 197247-91-9)

This derivative (C₇H₁₃NO₃, MW: 159.18 g/mol) replaces methyl groups with amino (-NH₂) and hydroxyl (-OH) substituents .

Property (1S,5R)-3,3,5-Trimethyl Derivative 1-Amino-2-hydroxy Derivative
Functional Groups Carboxylic acid, methyl groups Carboxylic acid, NH₂, OH
Molecular Weight 179.22 g/mol 159.18 g/mol
Polarity Moderate (carboxylic acid + lipophilic CH₃) High (NH₂ and OH enhance hydrophilicity)
Potential Uses Lipophilic intermediates Chelation, salt formation

The amino and hydroxyl groups increase polarity and hydrogen-bonding capacity, making this derivative more water-soluble but less lipophilic than the trimethyl analog. This structural difference could favor applications in metal coordination or as a building block for peptide mimics .

Coumaroyl-Substituted Cyclohexanecarboxylic Acid

A related compound, (1S,3R,4S,5R)-4-O-p-Coumaroylquinic acid (CAS: 53539-37-0), features a coumaroyl (hydroxycinnamoyl) group attached to the cyclohexane ring .

Property (1S,5R)-3,3,5-Trimethyl Derivative Coumaroyl Derivative
Substituents Methyl groups Coumaroyl (aromatic, conjugated system)
Molecular Weight 179.22 g/mol Higher (exact value not provided)
Reactivity Limited conjugation Enhanced UV absorption and redox activity due to coumaroyl

The coumaroyl group introduces aromaticity and conjugation, enabling applications in photochemistry or as a natural product antioxidant. In contrast, the trimethyl derivative’s simpler structure may favor stability in non-polar environments .

Benzazonine-Carboxylic Acid Analogs

(1S,5R)-3-Benzyl-2,3,4,5,6,7-hexahydro-1H-1,5-methano-3-benzazonine-7-carboxylic acid (CAS: 2173071-98-0) is a structurally complex analog with a benzyl group and a fused bicyclic system .

Property (1S,5R)-3,3,5-Trimethyl Derivative Benzazonine Derivative
Molecular Weight 179.22 g/mol 321.4 g/mol
Complexity Monocyclic Bicyclic with aromatic rings
Lipophilicity Moderate High (benzyl group increases logP)

Biological Activity

(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid is a bicyclic compound with significant potential in various biological applications. Its unique stereochemistry contributes to its distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

  • Chemical Formula : C₉H₁₈O₂
  • Molecular Weight : 158.24 g/mol
  • CAS Number : 1795-26-2

The compound features a cyclohexane ring with three methyl groups and a carboxylic acid functional group, which influences its reactivity and interaction with biological targets.

The biological activity of (1S,5R)-3,3,5-trimethylcyclohexane-1-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The carboxylic acid group can form hydrogen bonds, enhancing binding affinity and selectivity towards molecular targets. This interaction can modulate various biochemical pathways, influencing cellular functions.

Antioxidant Activity

Research has shown that (1S,5R)-3,3,5-trimethylcyclohexane-1-carboxylic acid exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated its ability to protect human umbilical vein endothelial cells from oxidative damage induced by tert-butyl hydroperoxide (t-BHP), highlighting its potential in cardiovascular protection .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for reducing inflammation in various conditions.

Enzyme Inhibition

(1S,5R)-3,3,5-trimethylcyclohexane-1-carboxylic acid has been studied for its role as an enzyme inhibitor. It can modulate the activity of certain enzymes involved in metabolic pathways, which may have implications for metabolic disorders.

Study on Cardiovascular Protection

In a controlled study examining the effects of (1S,5R)-3,3,5-trimethylcyclohexane-1-carboxylic acid on oxidative stress:

  • Objective : To assess the protective effects against t-BHP-induced oxidative injury.
  • Method : Human umbilical vein endothelial cells were pretreated with varying concentrations of the compound before exposure to t-BHP.
  • Results : The compound significantly reduced cell death and oxidative stress markers compared to untreated controls.

This suggests that it may have therapeutic potential for cardiovascular diseases by mitigating oxidative damage .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acidStructureAntioxidant, anti-inflammatory
(1R,5S)-3,3,5-Trimethylcyclohexane-1-carboxylic acidStructurePotentially different due to stereochemistry
Cyclohexane-1-carboxylic acidStructureLess potent antioxidant properties

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